molecular formula C9H9F3N2O2 B13953734 N-ethyl-4-nitro-N-(trifluoromethyl)aniline

N-ethyl-4-nitro-N-(trifluoromethyl)aniline

Cat. No.: B13953734
M. Wt: 234.17 g/mol
InChI Key: BVAOGOWBFWGFIP-UHFFFAOYSA-N
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Description

N-ethyl-4-nitro-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H9F3N2O2 It is characterized by the presence of an ethyl group, a nitro group, and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-4-nitro-N-(trifluoromethyl)aniline can be synthesized through a multi-step process. One common method involves the reaction of ethylamine hydrochloride with 4-chloro-3-nitrobenzotrifluoride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the ethylamine group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-nitro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major product is N-ethyl-4-amino-N-(trifluoromethyl)aniline.

    Reduction: The major product is N-ethyl-4-amino-N-(trifluoromethyl)aniline.

    Substitution: The major products depend on the nucleophile used but typically result in the replacement of the ethyl group with the nucleophile.

Scientific Research Applications

N-ethyl-4-nitro-N-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-4-nitro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, depending on the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-nitro-N-(trifluoromethyl)aniline
  • 4-nitro-3-(trifluoromethyl)aniline
  • N-ethyl-2-nitro-4-(trifluoromethyl)aniline

Uniqueness

N-ethyl-4-nitro-N-(trifluoromethyl)aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

N-ethyl-4-nitro-N-(trifluoromethyl)aniline

InChI

InChI=1S/C9H9F3N2O2/c1-2-13(9(10,11)12)7-3-5-8(6-4-7)14(15)16/h3-6H,2H2,1H3

InChI Key

BVAOGOWBFWGFIP-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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